1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine
Overview
Description
This compound, also known by its IUPAC name 1-[3-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine, has a molecular weight of 291.28 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H12F3N3/c16-15(17,18)11-5-3-4-10(8-11)9-21-13-7-2-1-6-12(13)20-14(21)19/h1-8H,9H2,(H2,19,20) . This code provides a detailed description of the compound’s molecular structure.Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
- Bipolar molecules bearing both hole-transporting triphenylamine and electron-transporting benzimidazole moieties, closely related to the queried compound, have been used in the fabrication of phosphorescent organic light-emitting diodes (OLEDs). These molecules demonstrate excellent thermal stability and good solubility in common solvents, allowing for efficient solution processing in OLED fabrication. Notably, devices utilizing these materials have shown improved performance attributed to complete charge localization and enhanced thermal properties (Ge et al., 2008).
Antimicrobial and Cytotoxic Activities
- Derivatives of 1H-benzimidazole, similar in structure to the queried compound, have been synthesized and tested for antimicrobial and cytotoxic activities. Some of these compounds have displayed significant antibacterial activity and cytotoxic effects in vitro, suggesting potential applications in the development of new antimicrobial agents and cancer therapeutics (Noolvi et al., 2014).
Chemical Synthesis and Reactivity
- Research on compounds structurally related to 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine has also focused on their chemical reactivity and synthesis techniques. Studies have explored various reaction pathways and molecular interactions, contributing to the understanding of the chemical properties and potential applications of these compounds in various chemical syntheses (Gebert et al., 2002).
Molecular Structures and Cytotoxicity
- Research on benzimidazole-containing ligands and their metal complexes has revealed interesting molecular structures and potential cytotoxicity against various cancer cell lines. These studies are crucial for the development of new anticancer drugs and understanding the interaction between metal complexes and biological systems (Ghani & Mansour, 2011).
Antitubercular Agents
- Novel thiadiazole derivatives structurally related to the queried compound have been designed and synthesized as potential anticancer and antitubercular agents. Some of these compounds have demonstrated significant in vitro antitumor activities and inhibitory effects against specific cell lines, highlighting their potential in therapeutic applications (Chandra Sekhar et al., 2019).
Mechanism of Action
Target of Action
The compound “1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine” is a benzodiazole derivative. Benzodiazole derivatives are known to exhibit a wide range of biological activities . .
Mode of Action
Without specific information on the compound, it’s challenging to determine its exact mode of action. Benzodiazole derivatives are often involved in interactions with various enzymes and receptors due to their structural similarity to many biological molecules .
Biochemical Pathways
Again, without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it affects. Benzodiazole derivatives are known to be involved in a variety of biological activities, suggesting they may interact with multiple pathways .
Biochemical Analysis
Biochemical Properties
1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), which is involved in the cellular stress response . The interaction between this compound and PERK can lead to the inhibition of PERK activity, thereby affecting downstream signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PERK by this compound can lead to alterations in the unfolded protein response (UPR), a critical cellular process that maintains protein homeostasis . Additionally, this compound may affect the expression of genes involved in stress responses and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s interaction with PERK involves binding to the kinase domain, leading to the inhibition of its enzymatic activity . This inhibition can result in the suppression of downstream signaling events, such as the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which is crucial for the regulation of protein synthesis under stress conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects on cellular processes . Degradation products may also emerge over time, potentially altering the compound’s activity and efficacy.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as the modulation of stress response pathways and the enhancement of cellular resilience . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular homeostasis and potential cytotoxicity. It is crucial to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with PERK, for example, can influence the metabolic state of cells by modulating the UPR and associated metabolic pathways . Additionally, the compound may affect the activity of other enzymes involved in cellular metabolism, further impacting metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The distribution of the compound within different cellular compartments may also influence its activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with PERK suggests a localization to the endoplasmic reticulum, where it can modulate the UPR and associated cellular processes.
Properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3/c16-15(17,18)11-5-3-4-10(8-11)9-21-13-7-2-1-6-12(13)20-14(21)19/h1-8H,9H2,(H2,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOYJPRWUOKBMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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